![molecular formula C14H14ClN3O2S B14176326 2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide CAS No. 6386-45-4](/img/structure/B14176326.png)
2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide typically involves the condensation of 3-chloroaniline with a thiophene carboxylic acid derivative under specific reaction conditions. The process may include steps such as:
Condensation Reaction: The reaction between 3-chloroaniline and a thiophene carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Analyse Des Réactions Chimiques
2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized thiophene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Interacting with Receptors: Modulating the activity of receptors involved in cell signaling pathways, which can influence cellular responses and therapeutic outcomes.
Comparaison Avec Des Composés Similaires
2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide can be compared with other thiophene derivatives to highlight its uniqueness:
Tipepidine: A thiophene derivative used as an antitussive agent.
These comparisons emphasize the diverse applications and unique properties of this compound in various fields.
Propriétés
Numéro CAS |
6386-45-4 |
|---|---|
Formule moléculaire |
C14H14ClN3O2S |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H14ClN3O2S/c1-7-8(2)21-13(11(7)12(16)19)18-14(20)17-10-5-3-4-9(15)6-10/h3-6H,1-2H3,(H2,16,19)(H2,17,18,20) |
Clé InChI |
VUJIUUIMFJWBPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC(=CC=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
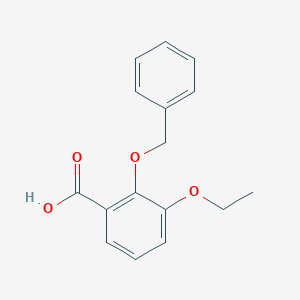
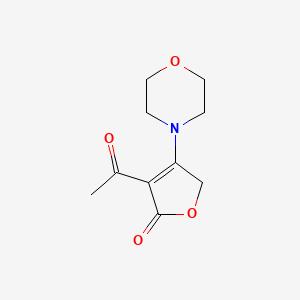
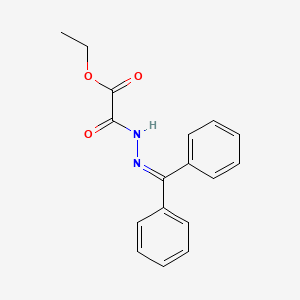

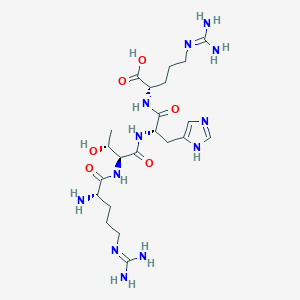
![8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14176289.png)

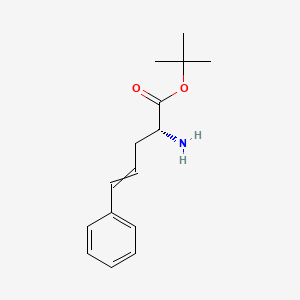
![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
![3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176310.png)
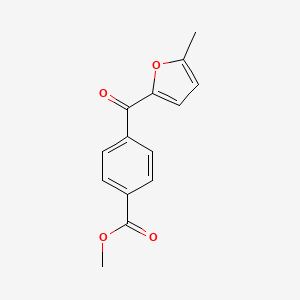
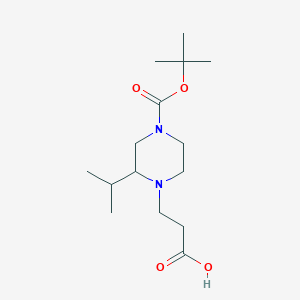
![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)
